2-(3-Methylbutanamido)-2-phenylacetic acid
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Overview
Description
2-(3-Methylbutanamido)-2-phenylacetic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the alpha carbon of the acetic acid moiety, with a 3-methylbutanamido group attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutanamido)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbutanoyl chloride with phenylacetic acid in the presence of a base, such as triethylamine, to form the corresponding amide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the use of potassium acyltrifluoroborates (KATs) and amines. This approach avoids the use of coupling agents and allows for the rapid oxidation of trifluoroborate iminiums (TIMs) to amides using hydrogen peroxide. This method is advantageous due to its simplicity and the avoidance of hazardous coupling reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of KATs and TIMs is particularly attractive for industrial applications due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutanamido)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like N,N-diisopropylethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methylbutanamido)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutanamido)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylbutanamido)benzoic acid
- (2R)-3-methyl-2-(3-methylbutanamido)butanoic acid
- 2-methyl-3-(3-methylbutanamido)propanoic acid
Uniqueness
2-(3-Methylbutanamido)-2-phenylacetic acid is unique due to its specific structural features, including the phenyl group and the 3-methylbutanamido moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
2-(3-methylbutanoylamino)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(15)14-12(13(16)17)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVJYCHWMRGCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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